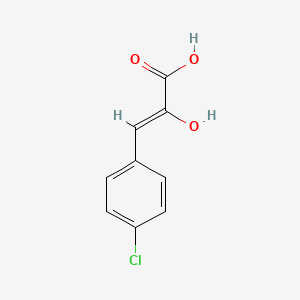
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid: is a compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and an ethoxybenzoic acid moiety. This compound is often utilized as a semi-flexible linker in the development of bifunctional molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butyl chloroformate under basic conditions.
Coupling with Ethoxybenzoic Acid: The final step involves coupling the tert-butoxycarbonyl-protected piperidine with ethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment and large-scale reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Substitution: The ethoxy group on the benzoic acid moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of bifunctional molecules for targeted protein degradation.
Biology:
- Utilized in the study of protein-protein interactions and cellular signaling pathways.
- Acts as a linker in the design of PROTACs for targeted protein degradation.
Medicine:
- Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutics for cancer and other diseases.
Industry:
- Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid primarily involves its role as a linker in bifunctional molecules such as PROTACs. These molecules function by bringing target proteins into proximity with E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows for the optimal orientation and flexibility required for effective ternary complex formation and target degradation.
Comparison with Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but lacks the ethoxy group.
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds.
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Another piperidine derivative with different functional groups.
Uniqueness:
- The presence of both the tert-butoxycarbonyl-protected piperidine and the ethoxybenzoic acid moiety makes 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-ethoxybenzoic acid unique. This combination provides the compound with specific properties that are advantageous in the design of bifunctional molecules for targeted protein degradation.
Properties
Molecular Formula |
C19H27NO5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-ethoxy-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C19H27NO5/c1-5-24-16-11-14(10-15(12-16)17(21)22)13-6-8-20(9-7-13)18(23)25-19(2,3)4/h10-13H,5-9H2,1-4H3,(H,21,22) |
InChI Key |
WUSOWNQNCJPEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)
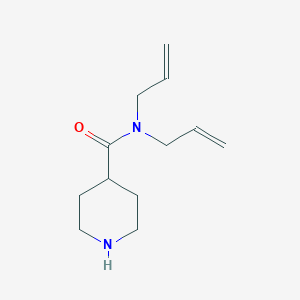
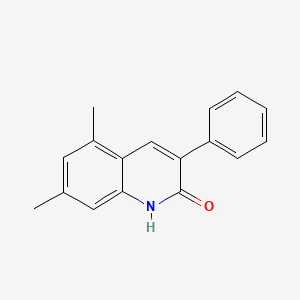
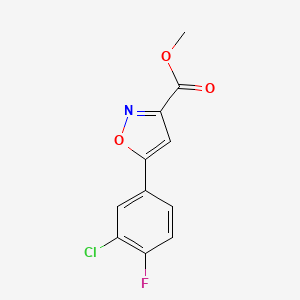
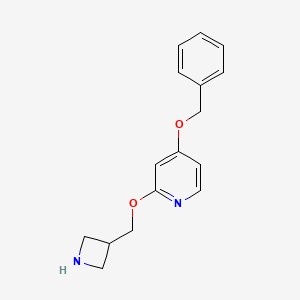

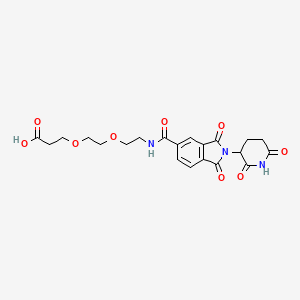


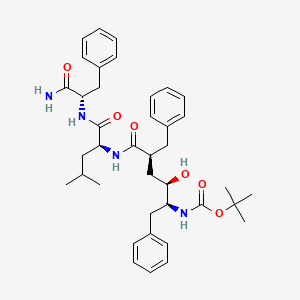


![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)
